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Abstract

3-lodo-1H-indazol-7-amine is a heterocyclic aromatic compound of significant interest in
medicinal chemistry and drug discovery. As a substituted indazole, it serves as a versatile
scaffold for the synthesis of novel therapeutic agents, particularly in oncology.[1][2] This
technical guide provides a comprehensive overview of the core physicochemical properties of
3-lodo-1H-indazol-7-amine, offering insights for researchers, medicinal chemists, and drug
development professionals. The document details its structural characteristics, spectral
properties, and safety considerations, and outlines standard experimental protocols for its
characterization. Due to the specificity of this molecule, where direct experimental data is not
publicly available, this guide employs expert analysis, drawing upon data from closely related
structural analogs to provide reliable estimations and procedural guidance, ensuring a
trustworthy and authoritative resource for laboratory applications.

Introduction: The Indazole Scaffold in Drug
Discovery

The indazole ring system is a privileged bicyclic heteroaromatic structure renowned for its wide
range of pharmacological activities. Its unique arrangement of nitrogen atoms allows for diverse
intermolecular interactions, making it a cornerstone in the design of kinase inhibitors, anti-
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cancer agents, and other therapeutics.[3] The introduction of specific substituents, such as an
iodine atom at the C3 position and an amine group at the C7 position, precisely modulates the
molecule's electronic and steric properties. This functionalization is critical for tuning target
binding affinity, selectivity, and pharmacokinetic profiles. 3-lodo-1H-indazol-7-amine, in
particular, combines a reactive iodine atom—ideal for cross-coupling reactions like Suzuki or
Heck—with an amino group that can serve as a key hydrogen bond donor or a point for further
derivatization.[4] Understanding its fundamental physicochemical properties is therefore the
first and most critical step in its rational application in drug design and synthesis campaigns.

Core Physicochemical Properties

A summary of the key physicochemical data for 3-lodo-1H-indazol-7-amine is presented
below. This data is compiled from chemical supplier information and computational predictions,
providing a foundational dataset for laboratory use.

Property Value Source
CAS Number 1000340-82-8 [5]I6]
Molecular Formula C7HelIN3 [61[71[8]
Molecular Weight 259.05 g/mol [61[7181[9]
Physical Form Solid [6]

IUPAC Name 3-iodo-1H-indazol-7-amine [6]
Synonyms 7-Amino-3-iodoindazole [10][11]
Storage Temperature 2-8 °C, under inert gas [6][12]

Note: Experimental values for properties such as melting point, boiling point, and pKa are not
widely reported for this specific isomer. The following sections provide guidance on their
determination and expected ranges based on analogous compounds.

Structural and Spectroscopic Characterization

The definitive identification and purity assessment of 3-lodo-1H-indazol-7-amine rely on a
combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the benzene ring portion of the indazole core, as well as a broad signal for the
amine (-NH2) protons. The chemical shifts and coupling patterns of the aromatic protons are
diagnostic for the 7-amino substitution pattern.

e 13C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the
seven carbon atoms in the molecule. The carbon atom attached to the iodine (C3) will be
significantly shifted downfield.

While specific spectral data for 3-lodo-1H-indazol-7-amine is not publicly indexed, data for
related compounds like 3-iodo-7-methoxy-1H-indazole can serve as a reference for expected
chemical shift regions.[13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.
» Methodology: Electrospray ionization (ESI) is a suitable method for this compound.

o Expected Result: In positive ion mode, the spectrum should show a prominent peak for the
protonated molecule [M+H]* at m/z 259.9. The characteristic isotopic pattern of iodine (a
single major isotope 271) simplifies the interpretation. For the related 5-amino-3-iodo
(1H)indazole, the [M+H]* ion was observed at m/z 259.9, confirming this expectation.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.
o Expected Peaks:

o N-H Stretching: Broad peaks in the range of 3300-3500 cm~* are characteristic of the
primary amine (-NHz) group.
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o C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600
cm~1region.

o N-H Bending: A signal around 1600-1650 cm~1 is typical for the scissoring vibration of the
amine group.
Experimental Protocols for Physicochemical
Determination

For researchers requiring precise experimental values, the following standard protocols are
recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

Load a small, dry sample of 3-lodo-1H-indazol-7-amine into a capillary tube, sealed at one
end.

e Place the tube in a calibrated melting point apparatus.
» Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

o Record the temperature range from the appearance of the first liquid drop to the complete
liquefaction of the solid.

o Causality: A sharp melting range (e.g., < 2 °C) is indicative of high purity. Impurities typically
depress and broaden the melting range. For context, the related compound 1H-Indazol-7-
amine has a melting point of 151-155 °C.

Solubility Assessment

Understanding solubility is vital for reaction setup, formulation, and biological assays.

Protocol:
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e To 1 mg of the compound in a vial, add 100 pL of the test solvent (e.g., water, DMSO,
ethanol, methanol, dichloromethane).

o Vortex the mixture for 1 minute at room temperature.

 Visually inspect for undissolved solid. If dissolved, the solubility is >10 mg/mL.

e If not fully dissolved, continue adding solvent in known increments until dissolution is
achieved to quantify the solubility.

o Expertise & Experience: Indazole derivatives of this type are typically poorly soluble in water
but show good solubility in polar aprotic solvents like DMSO and DMF. This is due to the
rigid, aromatic core and the presence of both hydrogen bond donors and acceptors.

The workflow for solubility testing is a self-validating system, starting from a high concentration
and proceeding through serial dilution until a clear solution is obtained.
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Solubility Determination Workflow
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Caption: Workflow for quantitative solubility assessment.

Synthesis and Reactivity

While a specific synthesis for 3-lodo-1H-indazol-7-amine is not detailed in the cited literature,
a plausible and authoritative route can be constructed based on established indazole
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chemistry.[4] The synthesis logically starts from a commercially available precursor and
proceeds through functional group manipulations.

Plausible Synthetic Pathway

G-Nitro-lH-indazole)
GH-IndazoI-?-amine)

T

3-lodo-1H-indazol-7-amine

Click to download full resolution via product page
Caption: A logical synthetic route to the target compound.
This proposed pathway follows established chemical principles:

o Reduction of the Nitro Group: The synthesis would likely begin with 7-nitro-1H-indazole. The
nitro group is a robust precursor to an amine and can be selectively reduced using standard
conditions such as catalytic hydrogenation (Hz over Pd/C) or chemical reduction (e.g., iron

powder in the presence of ammonium chloride).[7]
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o Regioselective lodination: The resulting 1H-indazol-7-amine is then subjected to iodination.

The indazole ring is activated towards electrophilic substitution. Using iodine in the presence

of a base like potassium hydroxide (KOH) in a solvent like DMF is a common and effective

method for the regioselective iodination at the C3 position.[15] This step is self-validating as

the reaction progress can be monitored by TLC or LC-MS until the starting material is

consumed.

Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory when handling 3-

lodo-1H-indazol-7-amine.

Hazard Class GHS Statement Precautionary Measures
P270: Do not eat, drink or
Acute Oral Toxicity H302: Harmful if swallowed smoke when using this
product.[6][16]
S o P280: Wear protective gloves.
Skin Irritation H315: Causes skin irritation

[6][16]

o H319: Causes serious eye
Eye Irritation o
irritation

P305+P351+P338: IF IN
EYES: Rinse cautiously with
water...[6]

] o H335: May cause respiratory
Respiratory Irritation o
irritation

P261: Avoid breathing dust.[6]

Handling Recommendations:

Use in a well-ventilated area or a chemical fume hood.

and chemical-resistant gloves.

Avoid generating dust.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses,

Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[6]
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Conclusion

3-lodo-1H-indazol-7-amine is a valuable building block for chemical synthesis and drug
discovery. This guide has synthesized available data and provided expert-driven protocols to
establish a comprehensive physicochemical profile. By understanding its structure, reactivity,
and handling requirements, researchers can confidently and safely incorporate this compound
into their workflows. The application of authoritative, standard methodologies for
characterization ensures the integrity and reproducibility of experimental outcomes,
accelerating the path from molecular design to innovative therapeutic solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine]. BenchChem, [2026]. [Online PDF]. Available at:
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indazol-7-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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